3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-13(7-5-10)14(9-16(18)19)17-12(3)8-11(2)15-17/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYALHMLOJAUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide.
Mode of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects. The compound interacts with its targets and causes changes that lead to its antileishmanial and antimalarial activities.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium organisms. It has been found to hydrolyze the second messenger cAMP, which is a key regulator of many important physiological processes. This disruption of the normal biochemical pathways leads to the death of the organisms and the alleviation of the diseases they cause.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium organisms. This leads to a decrease in the severity of leishmaniasis and malaria. The compound has been found to display superior antipromastigote activity.
Biological Activity
3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 248.29 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.26 g/cm³ |
| Boiling Point | 356.7 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 169.5 °C |
Pharmacological Significance
Pyrazole derivatives, including this compound, have been recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively studied. In vitro testing against various bacterial strains (e.g., E. coli, S. aureus) revealed that certain derivatives possess promising antibacterial activity. For example, a series of novel pyrazoles showed significant activity against E. coli and Klebsiella pneumonia, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Case Studies
- Study on Anti-inflammatory Effects : A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited comparable effects to indomethacin, a well-known anti-inflammatory drug .
- Antimicrobial Testing : Another study focused on the synthesis of pyrazole-containing oxazolones and assessed their antimicrobial properties against Mycobacterium tuberculosis and various bacterial strains. The results showed that certain derivatives had potent activity against these pathogens, with inhibition rates significantly higher than standard treatments .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways. Pyrazoles are known to interact with enzymes involved in inflammatory processes and microbial resistance mechanisms, thereby exerting their therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
*Inferred from structural analogs.
Q & A
Advanced Research Question
- In Vitro Assays :
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) and compare with Trolox standards. Note that nitro groups may exhibit pro-oxidant behavior at high concentrations .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa), but validate with LDH leakage tests to distinguish apoptosis from necrosis .
- Data Contradictions : If a compound shows high antioxidant activity but low cytotoxicity, investigate its redox mechanism (e.g., nitro group reduction to nitroso intermediates) .
Experimental Design : Include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and replicate assays ≥3 times to assess reproducibility .
How to design experiments for structure-activity relationship (SAR) studies?
Advanced Research Question
- Variable Substituents : Syntize analogs with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) on the phenyl ring. Compare bioactivity trends to assess electronic effects .
- Steric Effects : Introduce bulky groups (e.g., cyclopropyl) at the nitroethyl position and evaluate changes in binding affinity using molecular docking (e.g., AutoDock Vina) .
- Pharmacokinetics : Assess logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .
Case Study : Substituting 4-methylphenyl with 4-methoxyphenyl in a related pyrazole increased antioxidant activity by 40%, likely due to enhanced electron donation .
What are the best practices for stability testing under experimental conditions?
Advanced Research Question
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C for most pyrazoles) .
- Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. Nitro groups may undergo photochemical reduction, requiring amber glassware .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours. If degradation >10%, consider prodrug strategies (e.g., ester masking) .
How to address solubility challenges in biological assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Confirm absence of solvent toxicity via negative controls .
- Pro-drug Synthesis : Convert nitro groups to amines (via catalytic hydrogenation) to enhance aqueous solubility. Revert to nitro form post-uptake using intracellular reductases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
